Exemestane-13C,D3

Description

BenchChem offers high-quality Exemestane-13C,D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exemestane-13C,D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

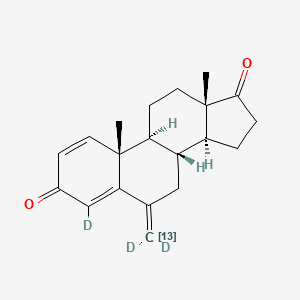

Molecular Formula |

C20H24O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D |

InChI Key |

BFYIZQONLCFLEV-UGGPUEFQSA-N |

Isomeric SMILES |

[2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Exemestane-13C,D3 in Advancing Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Exemestane-13C,D3 in laboratory research, with a primary focus on its critical role as an internal standard in quantitative bioanalysis. We will delve into the methodologies, data, and workflows that underscore its importance in pharmacokinetic and metabolic studies of the aromatase inhibitor, exemestane (B1683764).

Core Application: An Internal Standard for Quantitative Analysis

Exemestane-13C,D3 is a stable isotope-labeled version of exemestane, a potent and irreversible steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] In the laboratory, its principal use is as an internal standard (IS) for the accurate quantification of exemestane and its metabolites in complex biological matrices such as plasma and urine.[3][4][5]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because Exemestane-13C,D3 is chemically identical to the analyte (exemestane) and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[6][7] However, due to its increased mass (from the incorporation of 13C and deuterium (B1214612) atoms), it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for precise correction of any analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise quantification.[5]

Quantitative Bioanalytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of exemestane in biological samples, with Exemestane-13C,D3 serving as the internal standard.[4][5][8] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Summary of Quantitative Data

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods that utilize Exemestane-13C,D3 or similar isotopically labeled internal standards for the analysis of exemestane.

| Parameter | Human Plasma | Human Plasma | Mouse Plasma |

| Internal Standard | Exemestane-d3 | [13C3] EXE | [13C, D3]-exemestane |

| Linearity Range | 0.4–40.0 ng/mL | 0.05–25 ng/mL | 0.4–75 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | 0.05 ng/mL | 0.4 ng/mL |

| Precision (CV%) | ≤10.7% | Not specified | ≤7.09% (intra-day) |

| Accuracy | 88.8 to 103.1% | Not specified | 5.10% (bias) |

| Sample Volume | Not specified | 0.5 mL | Not specified |

| Extraction Method | Not specified | Solid Phase Extraction | Not specified |

| Reference | [4] | [5] | [6] |

Experimental Protocols

The following section details a typical experimental protocol for the quantification of exemestane in a biological matrix using Exemestane-13C,D3 as an internal standard, based on methodologies described in the literature.[3][5][8]

Sample Preparation

-

Spiking: A known concentration of Exemestane-13C,D3 working solution is added to the biological sample (e.g., plasma, urine).[3]

-

Extraction: The analytes (exemestane and Exemestane-13C,D3) are extracted from the biological matrix. Common techniques include:

-

Protein Precipitation: Addition of a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, followed by centrifugation to collect the supernatant containing the analytes.[3]

-

Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge, washed to remove interferences, and then the analytes are eluted with an appropriate solvent.[5]

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.

-

-

Evaporation and Reconstitution: The solvent containing the extracted analytes is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated from other components of the sample on a C18 reversed-phase column using a mobile phase typically consisting of a mixture of acetonitrile and water with a modifier like formic acid.[4][9]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both exemestane and Exemestane-13C,D3.[4][5]

-

Quantification: The peak area ratio of the analyte (exemestane) to the internal standard (Exemestane-13C,D3) is calculated. This ratio is then used to determine the concentration of exemestane in the original sample by comparing it to a calibration curve constructed from samples with known concentrations of exemestane and a constant concentration of the internal standard.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle of using an internal standard.

Caption: Bioanalytical workflow for exemestane quantification.

Caption: Principle of internal standard correction.

References

- 1. Exemestane - LKT Labs [lktlabs.com]

- 2. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

Exemestane-13C,D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and applications of Exemestane-13C,D3, an isotopically labeled version of the potent aromatase inhibitor, Exemestane (B1683764). This document is intended to serve as a technical resource, offering detailed data, experimental insights, and a summary of its core mechanism of action.

Core Chemical Identity and Properties

Exemestane-13C,D3 is a stable isotope-labeled analog of Exemestane, where one carbon atom and three hydrogen atoms have been replaced with their heavier isotopes, ¹³C and ²H (deuterium), respectively.[1] This labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic studies where it serves as an ideal internal standard for mass spectrometry-based quantification of the parent drug.

The base molecule, Exemestane, is an irreversible, steroidal aromatase inactivator that is structurally related to the natural substrate androstenedione.[2][3] It is chemically known as 6-Methyleneandrosta-1,4-diene-3,17-dione.[4][5]

Physicochemical and Spectroscopic Data

The key quantitative properties of Exemestane-13C,D3 and its parent compound are summarized below for direct comparison.

| Property | Exemestane-13C,D3 | Exemestane |

| Molecular Formula | C₁₉¹³CH₂₁D₃O₂[1] | C₂₀H₂₄O₂[5] |

| Molecular Weight | 300.41 g/mol [1] | 296.41 g/mol [5] |

| Exact Mass | 300.199815077 Da[6] | 296.177630004 Da[5] |

| Appearance | - | White to slightly yellow crystalline powder[4] |

| Melting Point | - | 188-191 °C[4] |

| Solubility | - | Practically insoluble in water; soluble in methanol (B129727); freely soluble in DMF[4] |

| UV Maximum | - | 247 nm[4] |

| IUPAC Name | (8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(¹³C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione[6] | (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione[5] |

| Mass Spectrometry Data (SRM Mode) | Quantifier Ion Transition (m/z) | Qualifier Ion Transition (m/z) |

| Exemestane-13C,D3 | 300.1 → 121.0[7] | 300.1 → 258.9[7] |

| Exemestane | 297.0 → 121.0[7] | 297.0 → 149.0[7] |

Mechanism of Action: Aromatase Inactivation

Exemestane is employed in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[8][9] In this population, the primary source of estrogen is the conversion of androgens into estrogens by the aromatase enzyme in peripheral tissues.[3][10]

Exemestane functions as a "suicide inhibitor."[2][] It acts as a false substrate for the aromatase enzyme. During the catalytic process, Exemestane is converted into a reactive intermediate that binds covalently and irreversibly to the enzyme's active site.[10][] This permanent inactivation necessitates de novo synthesis of the enzyme to restore function, leading to a profound and sustained suppression of estrogen production.[3] This reduction in circulating estrogen deprives ER+ cancer cells of the hormonal stimulation required for their growth.[8]

Applications in Research and Development

The primary application of Exemestane-13C,D3 is as an internal standard (IS) for the quantitative analysis of Exemestane in biological matrices like plasma.[7] Its utility stems from several key properties:

-

Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte.[7][12]

-

Physicochemical Similarity: It behaves identically during sample extraction and ionization processes, correcting for matrix effects and sample loss.

-

Mass Shift: Its distinct mass-to-charge (m/z) ratio allows for simultaneous but separate detection by a mass spectrometer, preventing signal interference.[7]

This makes it essential for accurate and precise pharmacokinetic, drug metabolism, and bioequivalence studies, which are critical components of drug development and clinical monitoring.

Experimental Protocols

While specific protocols vary, a general methodology for the analysis of Exemestane in mouse plasma using Exemestane-13C,D3 as an IS involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

-

Spiking: A small volume of biological sample (e.g., 50 µL of mouse plasma) is spiked with a known concentration of Exemestane-13C,D3 working solution.

-

Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample (typically in a 3:1 volume ratio) to denature and precipitate proteins.

-

Vortexing & Centrifugation: The mixture is vortexed thoroughly to ensure complete mixing and then centrifuged at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the analyte and the internal standard is carefully transferred to a clean tube.

-

Evaporation & Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

LC-MS/MS Analysis Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used for separation.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[7]

-

Retention Time: Under optimized conditions, Exemestane and Exemestane-13C,D3 elute at approximately 2.82 and 2.81 minutes, respectively.[7]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[7]

-

Detection: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard (as detailed in the table above).[7]

-

Synthesis of Labeled Exemestane

The synthesis of isotopically labeled Exemestane is a complex, multi-step process. One reported method for preparing a ¹³C-labeled version involves an eight-step procedure that begins with the commercially available steroid, testosterone.[13] A different innovative synthetic route for the parent drug involves a key Mannich reaction on a cross-conjugated dienone moiety to introduce the methylene (B1212753) group at the C6 position.[] These syntheses require specialized expertise in organic chemistry and are typically performed by dedicated radiolabeling laboratories or commercial suppliers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exemestane - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Exemestane [drugfuture.com]

- 5. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exemestane-13C,D3 | C20H24O2 | CID 169440372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. drugs.com [drugs.com]

- 9. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 12. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of exemestane labelled with (13)C - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Exemestane-¹³C,D₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Exemestane with Carbon-13 (¹³C) and Deuterium (B1214612) (D₃), creating Exemestane-¹³C,D₃. This isotopically labeled version of the potent aromatase inhibitor is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this field.

Introduction to Isotopic Labeling of Exemestane

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer. The introduction of stable isotopes such as ¹³C and D₃ into its structure does not alter its chemical properties but allows for its differentiation from the unlabeled drug in biological matrices using mass spectrometry. This is crucial for accurate quantification in metabolic and pharmacokinetic studies. The labeling strategy for Exemestane-¹³C,D₃ typically involves the introduction of a ¹³C atom into the steroid's core structure and three deuterium atoms on the C-19 methyl group.

Synthesis of Isotopically Labeled Exemestane

The synthesis of Exemestane-¹³C,D₃ can be approached through a multi-step process starting from commercially available precursors. The following sections outline the synthetic strategies for introducing the ¹³C and D₃ labels.

Synthesis of ¹³C-Labeled Exemestane

A reported eight-step synthesis for ¹³C-labeled Exemestane commences from testosterone. While the full experimental details of this specific eight-step process are proprietary, a general and plausible synthetic pathway can be constructed based on established steroid chemistry. The key steps involve the modification of the A and B rings of the steroid nucleus to introduce the characteristic 1,4-diene system and the 6-methylene group, with the ¹³C label being incorporated at a specific position in the steroid backbone.

A crucial intermediate in the synthesis of Exemestane is 6-methylenandrost-4-ene-3,17-dione. The final step in the formation of the Exemestane core is the dehydrogenation of this intermediate to introduce a double bond at the C1-C2 position.

Synthesis of D₃-Labeled Exemestane

The introduction of the trideuteromethyl (CD₃) group at the C-19 position is a key step in the synthesis of Exemestane-D₃. This can be achieved through various methods reported for the deuteration of steroids. One effective strategy involves the use of a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I), in a reaction with a suitable steroid precursor.

A plausible route for the synthesis of a D₃-labeled precursor to Exemestane involves the total synthesis of a 19-trideuterated androstenedione (B190577) derivative[1][2]. This method incorporates the CD₃ group at a later stage of the synthesis. Another approach is the use of a Grignard reaction with a deuterated methyl magnesium iodide on a suitable steroid precursor to introduce the CD₃ group.

Combined Synthesis of Exemestane-¹³C,D₃

The synthesis of the dual-labeled Exemestane-¹³C,D₃ would involve a convergent approach, combining the strategies for ¹³C and D₃ labeling. This would likely entail the synthesis of a D₃-labeled steroid precursor which would then undergo the synthetic sequence to introduce the ¹³C label and the final structural modifications to yield Exemestane-¹³C,D₃.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of isotopically labeled Exemestane, based on published procedures for similar steroid modifications.

Protocol 1: Introduction of the 6-Methylene Group

This protocol describes the formation of 6-methylenandrost-4-ene-3,17-dione, a key intermediate.

Materials:

-

Androst-4-ene-3,17-dione

-

Paraformaldehyde

-

Iso-amyl alcohol

Procedure:

-

A mixture of androst-4-ene-3,17-dione, paraformaldehyde, and dimethylamine in iso-amyl alcohol is heated to 130 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is cooled, and the product is isolated and purified by crystallization or column chromatography.

Protocol 2: Dehydrogenation to form the 1,4-Diene System

This protocol describes the introduction of the C1-C2 double bond to form the Exemestane core.

Materials:

-

6-methylenandrost-4-ene-3,17-dione

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dioxane (anhydrous)

Procedure:

-

A solution of 6-methylenandrost-4-ene-3,17-dione in anhydrous dioxane is treated with DDQ.

-

The mixture is refluxed until the reaction is complete, as monitored by TLC.

-

The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield Exemestane.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of isotopically labeled Exemestane, based on typical yields and isotopic incorporation efficiencies for similar reactions.

| Reaction Step | Product | Yield (%) | Isotopic Purity (%) |

| Introduction of ¹³C label | ¹³C-labeled intermediate | 85 | >99 |

| Introduction of D₃ label | D₃-labeled precursor | 70 | >98 |

| Final Dehydrogenation | Exemestane-¹³C,D₃ | 65 | >98 |

Table 1: Summary of Reaction Yields and Isotopic Purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |

| Exemestane | C₂₀H₂₄O₂ | 296.41 | 297.1 [M+H]⁺ |

| Exemestane-¹³C | C₁₉¹³CH₂₄O₂ | 297.41 | 298.1 [M+H]⁺ |

| Exemestane-D₃ | C₂₀H₂₁D₃O₂ | 299.43 | 300.1 [M+H]⁺ |

| Exemestane-¹³C,D₃ | C₁₉¹³CH₂₁D₃O₂ | 300.43 | 301.1 [M+H]⁺ |

Table 2: Physicochemical Properties of Exemestane and its Isotopologues.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations in the preparation of Exemestane and its isotopically labeled analogues.

Caption: Reaction scheme for the synthesis of the key intermediate, 6-methylenandrost-4-ene-3,17-dione.

Caption: Final dehydrogenation step in the synthesis of Exemestane.

Caption: General workflow for the synthesis of ¹³C and D₃ labeled Exemestane.

References

A Technical Guide to the Certificate of Analysis for Exemestane-13C,D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of Exemestane-13C,D3, an isotopically labeled internal standard crucial for the accurate quantification of the aromatase inhibitor Exemestane in biological matrices. This document outlines the typical data presented in a Certificate of Analysis (CoA) and details the experimental protocols for its verification.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for Exemestane-13C,D3.

Table 1: General Product Information

| Parameter | Specification |

| Product Name | Exemestane-13C,D3 |

| Chemical Formula | C₂₀H₂₁¹³CD₃O₂ |

| Molecular Weight | 301.44 g/mol [1] |

| Appearance | White to Pale Yellow Solid[1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate, Methanol (Slightly)[1] |

| Storage Conditions | -20°C[1] |

Table 2: Analytical Specifications

| Test | Method | Specification |

| Purity | HPLC | >95%[1] |

| Isotopic Purity | Mass Spectrometry | >95% (d3) |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to Structure |

| Water Content | Karl Fischer | Report Result |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize Exemestane-13C,D3 are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of Exemestane-13C,D3.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) has been shown to provide successful baseline separation.

-

Mobile Phase: A gradient of 0.1% acetic acid in water and an organic solvent such as acetonitrile (B52724) or methanol. The use of 0.1% acetic acid can enhance the signal response for Exemestane.

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detection at a wavelength of 250 nm is suitable for quantification.

-

Procedure: A solution of Exemestane-13C,D3 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to determine the purity.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is employed to confirm the identity of the molecule and determine its isotopic purity.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

-

Ion Spray Voltage: 3600 V.

-

Sheath Gas Pressure: 25 arbitrary units.

-

Auxiliary Gas Pressure: 5 arbitrary units.

-

Collision Gas: Argon at a pressure of 1.5 mTorr.

-

Selected Reaction Monitoring (SRM) Transitions:

-

Quantifier: m/z 300.1 → 121.0

-

Qualifier: m/z 300.1 → 258.9

-

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer, and the mass spectrum is acquired. The presence of the parent ion at m/z 300.1 and the specified product ions confirms the identity. The relative intensities of the d0, d1, d2, and d3 isotopic peaks are measured to calculate the isotopic purity.

Mechanism of Action and Signaling Pathway

Exemestane is an irreversible, steroidal aromatase inhibitor. It is used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. In postmenopausal women, the primary source of estrogen is the conversion of androgens to estrogens by the aromatase enzyme in peripheral tissues. Exemestane acts as a false substrate for aromatase, binding irreversibly to the active site of the enzyme. This leads to permanent inactivation of the enzyme, a process known as "suicide inhibition". The resulting decrease in circulating estrogen levels deprives hormone-dependent breast cancer cells of the stimulus they need to grow.

Experimental Workflow for Quantification in Biological Samples

The following diagram illustrates a typical workflow for the quantification of Exemestane in a biological matrix (e.g., plasma) using Exemestane-13C,D3 as an internal standard.

References

The Analytical Advantage: A Technical Guide to Exemestane Quantification using Isotope Dilution Mass Spectrometry with Exemestane-¹³C,D₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the use of Exemestane-¹³C,D₃ as an internal standard for the highly sensitive and specific quantification of exemestane (B1683764) in biological matrices by mass spectrometry. Exemestane is a potent, irreversible steroidal aromatase inhibitor crucial in the treatment of estrogen receptor-positive breast cancer.[1][2] Accurate measurement of its concentration in plasma and other tissues is vital for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

The gold standard for quantitative bioanalysis using mass spectrometry is the application of a stable isotope-labeled internal standard (SIL-IS). Exemestane-¹³C,D₃, a labeled analogue of exemestane, co-elutes chromatographically with the analyte and exhibits identical ionization and fragmentation behavior. This co-behavior allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. The use of a SIL-IS is paramount for achieving the highest accuracy and precision in quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The ratio of the signal from the endogenous analyte to that of the labeled internal standard is then measured. Since the analyte and the internal standard are chemically identical, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio constant. This results in a highly robust and reliable quantification method.

Experimental Methodologies

A comprehensive understanding of the analytical workflow is essential for successful implementation. The following sections detail the common experimental protocols for the quantification of exemestane using Exemestane-¹³C,D₃ as an internal standard, compiled from established and validated methods.

Sample Preparation

The initial step in the analysis is the extraction of exemestane and its internal standard from the biological matrix, typically human or animal plasma. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE) Protocol [3][4]

-

Sample Spiking: To 0.5 mL of plasma, add a known amount of Exemestane-¹³C,D₃ solution.

-

Dilution: Dilute the spiked plasma with 0.5 mL of water.

-

SPE Cartridge Conditioning: Condition a C2 end-capped sorbent SPE cartridge (e.g., 50 mg/2 mL in a 96-well plate format) with 1 mL of acetonitrile (B52724) twice, followed by 1 mL of water twice.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge and apply a minimum vacuum to draw the sample through.

-

Washing: Wash the cartridge with 1 mL of an acetonitrile:water (10:90, v/v) solution.

-

Drying: Dry the cartridge under full vacuum for 30 minutes.

-

Elution: Elute the analyte and internal standard with two aliquots of 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.

-

Injection: Inject an aliquot (e.g., 80 µL) of the eluate into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol [5]

-

Sample Spiking: To a volume of plasma (e.g., 100 µL), add the Exemestane-¹³C,D₃ internal standard solution.

-

Precipitation: Add a protein precipitating agent, such as acetonitrile or a mixture of acetonitrile/methanol (1/1, v/v), to the spiked plasma.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or well.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and the residue reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is crucial to resolve exemestane from other endogenous components in the sample, thereby reducing matrix effects and improving the signal-to-noise ratio.

Typical LC Conditions

| Parameter | Value |

| Column | Zorbax SB C8 (4.6 x 150 mm, 5 µm)[3] or Thermo Fisher BDS Hypersil C18 (100 x 2.1 mm, 5 µm)[6] |

| Mobile Phase | 100% Acetonitrile[3] or a gradient of 0.1% aqueous formic acid and acetonitrile[6] |

| Flow Rate | 0.5 mL/min to 1.0 mL/min[4][6] |

| Injection Volume | 5 µL to 80 µL[3][7] |

| Column Temperature | 25°C to 35°C[4][7] |

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Exemestane | 297.0 | 121.0 (Quantifier) | Positive ESI | [1][2] |

| 297.0 | 149.0 (Qualifier) | Positive ESI | [1][2] | |

| 297.0 | 121.0 | Positive ESI | [3] | |

| 297.0 | 121.0 | Positive ESI | [6] | |

| Exemestane-¹³C,D₃ | 300.1 | 121.0 (Quantifier) | Positive ESI | [1][2] |

| 300.1 | 258.9 (Qualifier) | Positive ESI | [1][2] | |

| 300.0 | 123.0 | Positive ESI | [3] | |

| Exemestane-d₃ | 300.0 | 121.0 | Positive ESI | [6] |

Quantitative Data Summary

The use of Exemestane-¹³C,D₃ as an internal standard has enabled the development of highly sensitive and robust analytical methods for the quantification of exemestane. The following table summarizes the performance characteristics of several reported methods.

| Method Parameter | Value | Reference |

| Linearity Range | 0.05 - 25 ng/mL | [3] |

| 0.4 - 75 ng/mL | [1] | |

| 0.4 - 40.0 ng/mL | [6] | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [3] |

| 0.4 ng/mL | [1] | |

| Precision (%CV) | ≤10.7% | [6] |

| Accuracy | 88.8 to 103.1% | [6] |

Visualizing the Workflow and Logic

To further clarify the experimental process and the relationship between the analyte and its internal standard, the following diagrams are provided.

Caption: General experimental workflow for the quantification of exemestane.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of exemestane and its labeled isotopes

An In-depth Technical Guide on the Pharmacokinetics of Exemestane (B1683764) and its Labeled Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of exemestane, a steroidal aromatase inhibitor. It includes detailed information on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data from various clinical studies. The guide also outlines the experimental protocols used in these studies and visualizes key pathways and workflows.

Pharmacokinetic Profile of Exemestane

Exemestane is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.2 to 2.9 hours.[1][2] It undergoes extensive first-pass metabolism in the liver.[1] The presence of food, particularly a high-fat meal, can significantly increase the absorption of exemestane, leading to a 39-59% increase in Cmax and AUC.[3]

Exemestane is highly bound to plasma proteins (approximately 90%) and has a large volume of distribution, indicating extensive tissue distribution.[1][4] The terminal elimination half-life of exemestane is approximately 24 hours.[1][4]

Pharmacokinetic Parameters: Single Dose

The following table summarizes the key pharmacokinetic parameters of exemestane after a single oral dose in healthy postmenopausal women.

| Parameter | 25 mg (Fasting)[3] | 25 mg (Fed)[3] | 25 mg Suspension (Fasting)[5] |

| Cmax (ng/mL) | 11.1 ± 4.5 | 17.6 ± 6.2 | 19.4 ± 8.1 |

| Tmax (h) | 1.2 ± 0.5 | 2.2 ± 0.8 | 0.71 ± 0.07 |

| AUC (ng·h/mL) | 35.8 ± 12.4 | 49.8 ± 18.3 | 43.8 ± 16.5 |

| t½ (h) | 27.5 ± 11.9 | 26.6 ± 8.7 | 28.1 ± 12.2 |

Pharmacokinetic Parameters: Multiple Doses

Pharmacokinetic parameters after multiple oral doses of exemestane in postmenopausal women with advanced breast cancer are presented below.

| Parameter | 25 mg/day[2] |

| Cmax (ng/mL) | 17.9 ± 5.9 |

| Tmax (h) | 1.2 |

| AUC (ng·h/mL) | 75.4 |

Pharmacokinetics in Special Populations

Hepatic or renal impairment can increase the exposure to exemestane by two- to three-fold.[6] However, due to the drug's safety margin, dose adjustments are generally not considered necessary.[6] In young males, the terminal half-life was found to be shorter (8.9 h) compared to postmenopausal women.[7][8]

Metabolism and Excretion

Exemestane is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and aldoketoreductases.[1][4] The main metabolic pathways are oxidation of the methylene (B1212753) group at the 6-position and reduction of the 17-keto group.[1][4]

The major metabolites are 17-hydroexemestane (MI) and 6-hydroxymethylexemestane (MII).[3] 17-hydroexemestane is an active metabolite, though less potent than the parent drug.[3]

Following administration of radiolabeled [14C]-exemestane, approximately 42% of the radioactivity is excreted in the urine and 42% in the feces over a one-week period.[3][4] Less than 1% of the dose is excreted as unchanged exemestane in the urine.[3][4]

References

- 1. Exemestane - Wikipedia [en.wikipedia.org]

- 2. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A predictive model for exemestane pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of degree of hepatic or renal impairment on the pharmacokinetics of exemestane in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and dose finding of a potent aromatase inhibitor, aromasin (exemestane), in young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Fragmentation Patterns of Exemestane-13C,D3

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of Exemestane-13C,D3, an isotopically labeled internal standard crucial for the accurate quantification of the aromatase inhibitor Exemestane (B1683764) in biological matrices. This document is intended for researchers, scientists, and drug development professionals working in analytical chemistry, pharmacology, and related fields.

Introduction to Exemestane and its Isotopic Labeling

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. For quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential for achieving high accuracy and precision. Exemestane-13C,D3 is a commonly used internal standard where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a predictable mass shift, allowing it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), precursor ions of a specific m/z are selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing structural information and enhancing selectivity for quantification.

Quantitative Data: Precursor and Product Ions

The fragmentation of Exemestane and its isotopically labeled form, Exemestane-13C,D3, has been characterized using electrospray ionization (ESI) in positive mode. The key quantitative data for their respective precursor and product ions are summarized in the tables below. This data is critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.

Table 1: Mass Transitions for Exemestane

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 297.0 | 121.0 | 149.0 |

Data sourced from a previously reported protocol.[1][2]

Table 2: Mass Transitions for Exemestane-13C,D3

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 300.1 | 121.0 | 258.9 |

Data sourced from a previously reported protocol.[1][2]

Another study utilized Exemestane-d3 as an internal standard, which exhibits similar fragmentation behavior.

Table 3: Mass Transition for Exemestane-d3

| Precursor Ion (m/z) | Product Ion (m/z) |

| 300 | 121 |

This data provides corroborating evidence for the fragmentation of deuterated Exemestane.[3]

Experimental Protocols

The following methodologies are based on established protocols for the LC-MS/MS analysis of Exemestane and its isotopically labeled internal standards.

4.1. Sample Preparation

For the analysis of Exemestane in plasma, a protein precipitation extraction method is commonly employed. A detailed protocol for the extraction from mouse plasma is as follows:

-

To 50 µL of plasma, add 5 µL of an internal standard spiking solution (e.g., Exemestane-13C,D3 in methanol).

-

Add 100 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.2. Liquid Chromatography Conditions

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient might start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Retention Times: Under optimal conditions, the average retention time for exemestane was 2.82 min and 2.81 min for [13C, D3]-exemestane.

4.3. Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

Sheath Gas Pressure: 25 arbitrary units (Arb).

-

Auxiliary Gas Pressure: 5 Arb.

-

Sweep Gas Pressure: 1 Arb.

-

Collision Gas: Argon

-

Collision Energy: Optimized for each transition.

Visualization of Fragmentation Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways for Exemestane and Exemestane-13C,D3.

Caption: Experimental workflow for the quantification of Exemestane.

Caption: Fragmentation pathway of Exemestane.

Caption: Fragmentation pathway of Exemestane-13C,D3.

Interpretation of Fragmentation

The fragmentation of Exemestane and its isotopically labeled analog is consistent with the fragmentation patterns of steroidal compounds. The common product ion at m/z 121.0 for both the analyte and the internal standard suggests that this fragment originates from a part of the molecule that does not contain the isotopic labels. The qualifier ions, m/z 149.0 for Exemestane and m/z 258.9 for Exemestane-13C,D3, are specific to each compound and are used to confirm their identity. The mass difference between the precursor and qualifier ion for Exemestane-13C,D3 (300.1 - 258.9 = 41.2) is different from that of Exemestane (297.0 - 149.0 = 148.0), indicating that the isotopic labels are retained in the precursor ion and influence the mass of the qualifier fragment.

Conclusion

This technical guide has provided a comprehensive overview of the fragmentation patterns of Exemestane-13C,D3. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a solid foundation for developing and validating robust LC-MS/MS methods for the quantification of Exemestane. The visualized workflows and fragmentation pathways further aid in understanding the analytical process and the behavior of these molecules in the mass spectrometer. This information is invaluable for researchers and professionals in the field of drug analysis and development, ensuring accurate and reliable measurement of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Exemestane-13C,D3 in Advancing Aromatase Inhibition Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exemestane (B1683764) is a potent and selective irreversible aromatase inhibitor, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2][3] Its mechanism of action, "suicide inhibition," involves binding to the aromatase enzyme, which catalyzes the final step of estrogen biosynthesis.[2][3] This leads to the permanent inactivation of the enzyme, effectively suppressing estrogen levels and inhibiting the growth of hormone-sensitive tumors. To facilitate rigorous preclinical and clinical research into its pharmacokinetics, metabolism, and efficacy, the use of stable isotope-labeled exemestane, such as Exemestane-13C,D3, has become indispensable. This technical guide provides an in-depth overview of the application of Exemestane-13C,D3 in studying aromatase inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Isotope-labeled pharmaceutical standards, like Exemestane-13C,D3, are critical tools in drug development. In these compounds, one or more atoms are replaced with their stable isotopes (e.g., carbon-13, deuterium). This labeling allows the compound to be distinguished from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis. The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis due to its ability to correct for variability during sample preparation and analysis, ensuring the highest accuracy and precision.

Quantitative Data on Exemestane's Aromatase Inhibition

The potency of exemestane and its metabolites in inhibiting aromatase has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Compound | IC50 (nM) | Cell Line/System | Reference |

| Exemestane | 27 | Human Placental Aromatase | |

| Exemestane | 1300 (1.3 µM) | HEK293 cells overexpressing aromatase | |

| Exemestane | 24 | Wild-type aromatase (in CHO cells) | |

| Exemestane | 50 | Not Specified | |

| Exemestane | 900 (0.9 µM) | MCF-7 cells | |

| 17β-dihydroexemestane (metabolite) | 69 | Human Placental Aromatase | |

| 17β-dihydroexemestane (metabolite) | 9200 (9.2 µM) | HEK293 cells overexpressing aromatase | |

| Exemestane-cysteine conjugate (metabolite) | 16000 (16 µM) | HEK293 cells overexpressing aromatase |

Table 1: In Vitro Aromatase Inhibition by Exemestane and its Metabolites. IC50 values represent the concentration of the compound required to inhibit 50% of the aromatase enzyme activity.

| Hormone | Suppression Level | Study Population | Duration of Treatment | Reference |

| Estradiol | 92.2% | Postmenopausal women with advanced breast cancer | 6-8 weeks | |

| Estrone (B1671321) | 94.5% | Postmenopausal women with advanced breast cancer | 6-8 weeks | |

| Estrone Sulfate | 93.2% | Postmenopausal women with advanced breast cancer | 6-8 weeks | |

| Estradiol | 84% of subjects had undetectable levels | Postmenopausal women at increased risk for breast cancer | 3 months | |

| Testosterone | Significant decrease from baseline | Postmenopausal women at increased risk for breast cancer | 3 months |

Table 2: In Vivo Suppression of Estrogen Levels by Exemestane (25 mg/day). Data from clinical trials demonstrating the potent in vivo effects of exemestane on circulating estrogen levels.

Experimental Protocols

The use of Exemestane-13C,D3 is central to the accurate quantification of exemestane and its metabolites in biological matrices. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound like exemestane.

1. Reagents and Materials:

-

Human recombinant aromatase (or S9 fractions from aromatase-overexpressing cells)

-

NADPH regenerating system

-

Androstenedione (substrate)

-

Test compound (e.g., Exemestane)

-

Estrone standard

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

2. Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the aromatase enzyme, NADPH regenerating system, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, androstenedione.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of estrone using a validated LC-MS/MS method.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Quantification of Exemestane in Plasma using LC-MS/MS with Exemestane-13C,D3 as an Internal Standard

This protocol outlines the quantitative analysis of exemestane in plasma samples, a critical component of pharmacokinetic studies.

1. Reagents and Materials:

-

Plasma samples (from subjects treated with exemestane)

-

Exemestane analytical standard

-

Exemestane-13C,D3 (internal standard)

-

Methanol (B129727) (for protein precipitation and stock solutions)

-

LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

-

Prepare calibration standards and quality control samples by spiking known amounts of exemestane into blank plasma.

-

To a small volume of plasma sample (e.g., 50 µL), add a fixed amount of Exemestane-13C,D3 internal standard solution.

-

Precipitate proteins by adding a larger volume of cold methanol (e.g., 150 µL).

-

Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or microplate for analysis.

3. LC-MS/MS Analysis:

-

Inject a small volume of the prepared sample supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient elution on a C18 column.

-

Detect and quantify exemestane and Exemestane-13C,D3 using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for each compound should be optimized for sensitivity and specificity.

4. Data Analysis:

-

Calculate the peak area ratio of exemestane to Exemestane-13C,D3 for all samples, including calibration standards, quality controls, and unknown samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of exemestane in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in aromatase inhibition research.

Caption: Signaling pathway of aromatase inhibition by exemestane.

Caption: Experimental workflow for the quantification of exemestane.

Conclusion

Exemestane-13C,D3 is a vital tool for researchers in the field of aromatase inhibition. Its use as an internal standard in quantitative bioanalysis provides the accuracy and precision necessary for robust pharmacokinetic and metabolic studies. This technical guide has provided a comprehensive overview of its application, from the fundamental principles of aromatase inhibition to detailed experimental protocols and visual representations of the underlying biological and analytical processes. By leveraging these methodologies and understanding the quantitative aspects of exemestane's action, researchers can continue to advance our knowledge of this important therapeutic agent and develop new strategies for the treatment of hormone-dependent breast cancer.

References

Methodological & Application

Application Note: High-Throughput Quantification of Exemestane in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of exemestane (B1683764) in human plasma. The method utilizes a stable isotope-labeled internal standard, Exemestane-¹³C,D₃, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving exemestane.

Introduction

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Accurate and reliable quantification of exemestane in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Exemestane-¹³C,D₃, is critical for mitigating ion suppression or enhancement effects often encountered in complex biological matrices like plasma, thereby ensuring the integrity of the quantitative data. This document provides a detailed protocol for the development and validation of an LC-MS/MS method for exemestane quantification.

Experimental

Materials and Reagents

-

Exemestane analytical standard (≥98% purity)

-

Exemestane-¹³C,D₃ (≥96% purity)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]

Preparation of Standard and Quality Control Solutions

Stock solutions of exemestane and Exemestane-¹³C,D₃ were prepared in methanol at a concentration of 1 mg/mL.[1] Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water. The internal standard spiking solution was prepared at a concentration of 2 µg/mL in acetonitrile.[1]

Protocols

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (Exemestane-¹³C,D₃ in acetonitrile).[2]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A gradient elution program was developed for the chromatographic separation.

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.5 | |

| 2.5 | |

| 4.5 | |

| 5.0 | |

| 9.5 | |

| 10.0 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Capillary Voltage | 3600 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 500°C |

| Sheath Gas Flow | 25 Arb |

| Auxiliary Gas Flow | 5 Arb |

| Collision Gas | Argon |

Data Acquisition and Processing

Data were acquired and processed using the instrument's software. The ratio of the analyte peak area to the internal standard peak area was used for quantification.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for Exemestane and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Exemestane (Quantifier) | 297.0 | 121.0 | 300 | 25 | 28 |

| Exemestane (Qualifier) | 297.0 | 149.0 | 300 | 25 | - |

| Exemestane-¹³C,D₃ (Quantifier) | 300.1 | 121.0 | 300 | 25 | 28 |

| Exemestane-¹³C,D₃ (Qualifier) | 300.1 | 258.9 | 300 | 25 | - |

Note: The qualifier transitions are used for confirmation of the analyte's identity. Collision energy for the qualifier may need to be optimized.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.4 - 75 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL |

| Intra-day Precision (%CV) | ≤ 7.7% |

| Inter-day Precision (%CV) | ≤ 5.1% |

| Accuracy (% Recovery) | 88.8 - 103.1% |

Visualizations

References

Application Note & Protocol: Quantification of Exemestane in Human Plasma by LC-MS/MS using Exemestane-¹³C,D₃

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of exemestane (B1683764) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Exemestane-¹³C,D₃, to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid and efficient chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for pharmacokinetic studies of exemestane.

Introduction

Exemestane is an irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Accurate measurement of exemestane concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies. This document outlines a validated LC-MS/MS method for the determination of exemestane in human plasma, utilizing Exemestane-¹³C,D₃ as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Exemestane analytical standard

-

Exemestane-¹³C,D₃ (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Human plasma (K₂EDTA)

Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation.

1. Solid-Phase Extraction (SPE) Protocol [1][2]

-

Sample Spiking: To 0.5 mL of human plasma, add the internal standard (Exemestane-¹³C,D₃) and dilute with 0.5 mL of water.[1]

-

SPE Cartridge Conditioning: Condition a C2 end-capped sorbent SPE cartridge (50 mg/2 mL) with 1 mL of acetonitrile twice, followed by 1 mL of water twice.[1][2]

-

Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge and draw it through under minimal vacuum.[1][2]

-

Washing: Wash the cartridge with 1 mL of acetonitrile:water (10:90 v/v).[1][2]

-

Drying: Dry the cartridge under full vacuum for 30 minutes.[1]

-

Elution: Elute the analyte and internal standard with two aliquots of 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile.[1]

-

Injection: Inject an 80 µL aliquot into the LC-MS/MS system.[1]

2. Protein Precipitation Protocol [3][4]

-

Sample Spiking: To 100 µL of human plasma, add the internal standard (Exemestane-¹³C,D₃).

-

Precipitation: Add acetonitrile/methanol (1:1, v/v) to precipitate plasma proteins.[3]

-

Vortexing & Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or vial.

-

Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Column: Zorbax SB C8 (4.6 x 150 mm, 5 µm) or equivalent.[1] A core-shell column such as CORTECS UPLC C18 can also be used for higher selectivity.[3]

-

Mobile Phase: A gradient elution with 0.1% aqueous formic acid and acetonitrile is commonly used.[5] Alternatively, 100% acetonitrile can be employed.[1]

-

Flow Rate: 0.5 mL/min.[5]

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Heated Nebulizer Interface.[1][5]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of exemestane in human plasma.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 25 ng/mL | [1] |

| 0.4 - 40.0 ng/mL | [5] | |

| 0.5 - 50 ng/mL | [3] | |

| Correlation Coefficient (r²) | > 0.998 | [5] |

| Precision (%CV) | ≤ 10.7% | [5] |

| Accuracy | 88.8% - 103.1% | [5] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1] |

| 0.4 ng/mL | [5] |

Experimental Workflow Diagram

Caption: Workflow for Exemestane Quantification in Human Plasma.

Conclusion

The described LC-MS/MS method provides a reliable and robust protocol for the quantification of exemestane in human plasma. The use of a stable isotope-labeled internal standard, Exemestane-¹³C,D₃, ensures high accuracy and reproducibility. The protocol can be adapted with either solid-phase extraction or protein precipitation for sample cleanup, offering flexibility to the analytical laboratory. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of exemestane.

References

- 1. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple UPLC-MS/MS assay with a core-shell column for the determination of exemestane in human plasma for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Exemestane in Human Plasma by LC-MS-MS [journal11.magtechjournal.com]

Application Notes and Protocols for the Analysis of Exemestane-13C,D3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Exemestane (B1683764), utilizing Exemestane-13C,D3 as an internal standard. The following sections offer comprehensive methodologies for various extraction techniques and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Accurate quantification of exemestane in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Exemestane-13C,D3, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[1] This document outlines three common sample preparation techniques: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by LC-MS/MS analysis.

Experimental Protocols

Protein Precipitation

This method is a rapid and straightforward approach for removing proteins from plasma or serum samples.

Materials:

-

Biological matrix (e.g., mouse plasma)[1]

-

Exemestane-13C,D3 internal standard working solution

-

Acetonitrile (B52724), LC-MS grade[1]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 16,000 RCF and 4 °C[1]

-

Autosampler vials[1]

Protocol: [1]

-

Thaw frozen plasma samples and allow them to equilibrate to room temperature.

-

In a 0.5 mL microcentrifuge tube, add a 10 μL aliquot of the plasma sample.

-

Add 5 µL of the Exemestane-13C,D3 internal standard working solution.

-

Add 85 μL of acetonitrile to the tube.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at 16,000 RCF for 10 minutes at 4 °C.

-

Carefully aspirate 75 µL of the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to protein precipitation, resulting in a cleaner extract and potentially lower matrix effects.

Materials:

-

Biological matrix (e.g., human plasma)[3]

-

Exemestane-13C,D3 internal standard

-

C2 end-capped sorbent 96-well plate (50 mg/2 ml)[3]

-

Acetonitrile, LC-MS grade[3]

-

Water, LC-MS grade[3]

-

0.1% Trifluoroacetic acid in acetonitrile[3]

-

Vacuum manifold for 96-well plates[3]

Protocol: [3]

-

Spike 0.5 mL of plasma with the Exemestane-13C,D3 internal standard and dilute with 0.5 mL of water.

-

Condition the SPE plate wells by washing twice with 1 mL of acetonitrile.

-

Rinse the wells twice with 1 mL of water.

-

Load the prepared sample onto the plate and apply a minimum vacuum to draw the sample through the sorbent.

-

Wash the wells with 1 mL of acetonitrile:water (10:90 v/v).

-

Dry the plate for 30 minutes under full vacuum.

-

Elute the analyte and internal standard by adding 0.15 mL of 0.1% trifluoroacetic acid in acetonitrile twice, using a minimum vacuum.

-

Inject an 80 µL aliquot of the eluate into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Biological matrix (e.g., urine)

-

Exemestane-13C,D3 internal standard

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

pH adjustment solution (e.g., sodium hydroxide)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Protocol:

-

Pipette a known volume of the biological sample into a centrifuge tube.

-

Add the Exemestane-13C,D3 internal standard.

-

Adjust the pH of the sample as required to optimize the extraction of exemestane.

-

Add a specific volume of the immiscible organic extraction solvent.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the tube to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for exemestane analysis.

Table 1: LC-MS/MS Parameters for Exemestane and Exemestane-13C,D3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Exemestane | 297.0 | 121.0 | 149.0 |

| Exemestane-13C,D3 | 300.1 | 121.0 | 258.9 |

(Data sourced from a study on mouse plasma)[1]

Table 2: Method Validation Parameters

| Parameter | Result | Matrix | Reference |

| Linearity Range | 0.4 - 40.0 ng/mL | Human Plasma | [4] |

| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | Mouse Plasma | [1] |

| Precision (CV%) | ≤10.7% | Human Plasma | [4] |

| Accuracy | 88.8 to 103.1% | Human Plasma | [4] |

| Linearity Range | 0.05 - 25 ng/mL | Human Plasma | [3] |

Visualizations

The following diagrams illustrate the experimental workflow for sample preparation and the mechanism of action of exemestane.

Caption: General experimental workflow for the analysis of Exemestane.

Caption: Mechanism of action of Exemestane as an aromatase inhibitor.

References

- 1. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenomenex.com [phenomenex.com]

- 3. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Liquid-Liquid Extraction of Exemestane and its Internal Standard from Human Plasma Prior to LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exemestane (B1683764) is an irreversible, steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[1][2] Accurate quantification of exemestane in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating analytes like exemestane from complex biological fluids.[4] This method effectively removes proteins and other interferences by partitioning the target analyte between an aqueous sample and an immiscible organic solvent, ensuring a clean extract for sensitive analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

This application note details a validated LLE protocol for the efficient extraction of exemestane and a suitable internal standard from human plasma. The use of an internal standard, such as a deuterated analog of the analyte (e.g., Exemestane-d3) or a structurally similar compound (e.g., Anastrozole), is critical for correcting for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification.[1][2][5]

Methodology

The described protocol is based on the liquid-liquid extraction of exemestane using methyl t-butyl ether (MTBE) as the organic solvent.[1][2] This solvent provides high extraction efficiency for exemestane. The subsequent analysis is performed by LC-MS/MS, which offers high sensitivity and selectivity for quantification.

Experimental Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Exemestane.

Quantitative Data Summary

The following table summarizes the performance metrics of LLE methods for exemestane quantification from various studies.

| Analyte | Internal Standard (IS) | Extraction Recovery (Exemestane) | Extraction Recovery (IS) | Linear Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| Exemestane | Anastrozole | 79.7 - 86.2% | 82.9 - 83.6% | 0.1 - 40.0 | 0.1 | LC-MS/MS | [1][2] |

| Exemestane | Exemestane-d3 | Not Reported | Not Reported | 0.4 - 40.0 | 0.4 | LC-MS/MS | [5] |

| Exemestane | Norgestrel | Not Reported | Not Reported | Not Reported | 10 | HPLC-UV | [6] |

| Exemestane | Finasteride | Not Reported | Not Reported | 0.0994 - 39.76 | 0.0994 | LC-MS/MS | [3] |

| Exemestane | [13C3] EXE | Not Reported | Not Reported | 0.05 - 25 | 0.05 | LC-MS/MS | [7] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the liquid-liquid extraction of exemestane from human plasma.

1. Materials and Reagents

-

Human plasma (collected in K2-EDTA tubes)

-

Exemestane reference standard

-

Internal Standard (e.g., Anastrozole or Exemestane-d3)

-

Methyl t-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Nitrogen evaporator system

2. Preparation of Solutions

-

Standard Stock Solutions: Prepare individual stock solutions of exemestane and the internal standard (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the exemestane stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards.

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation and Extraction Procedure

-

Aliquoting: Pipette 500 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the internal standard working solution to each tube.

-

Vortexing: Briefly vortex the mixture for approximately 30 seconds to ensure homogeneity.

-

Solvent Addition: Add 1 mL of methyl t-butyl ether (MTBE) to each tube.

-

Extraction: Cap the tubes securely and vortex vigorously for 10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Phase Separation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (containing exemestane) and the lower aqueous/protein layer.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a new, clean tube, being cautious not to disturb the lower layer.

-

Evaporation: Place the tubes in a nitrogen evaporator and dry the contents under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Once completely dry, reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute to ensure the residue is fully dissolved.

-